N-Cyclobutyl-P,P-diphenylphosphinic amide
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Overview
Description
N-Cyclobutyl-P,P-diphenylphosphinic amide is an organophosphorus compound characterized by the presence of a cyclobutyl group attached to the nitrogen atom and two phenyl groups attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-P,P-diphenylphosphinic amide typically involves the reaction of cyclobutylamine with diphenylphosphinic chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as chloroform or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-Cyclobutyl-P,P-diphenylphosphinic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic amides.
Scientific Research Applications
N-Cyclobutyl-P,P-diphenylphosphinic amide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mechanism of Action
The mechanism of action of N-Cyclobutyl-P,P-diphenylphosphinic amide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to interact with specific molecular sites, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphinic amide: Lacks the cyclobutyl group, making it less sterically hindered.
Cyclohexyl-P,P-diphenylphosphinic amide: Contains a cyclohexyl group instead of a cyclobutyl group, resulting in different steric and electronic properties.
N,N-Diphenylphosphinic amide: Has two phenyl groups attached to the nitrogen atom, differing in its reactivity and applications.
Uniqueness
N-Cyclobutyl-P,P-diphenylphosphinic amide is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
716316-28-8 |
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Molecular Formula |
C16H18NOP |
Molecular Weight |
271.29 g/mol |
IUPAC Name |
N-diphenylphosphorylcyclobutanamine |
InChI |
InChI=1S/C16H18NOP/c18-19(17-14-8-7-9-14,15-10-3-1-4-11-15)16-12-5-2-6-13-16/h1-6,10-14H,7-9H2,(H,17,18) |
InChI Key |
CIMPMQXDFHSBIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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